molecular formula C8H10FNO2 B1601933 3,5-Dimethoxy-2-fluoroaniline CAS No. 651734-61-1

3,5-Dimethoxy-2-fluoroaniline

Cat. No.: B1601933
CAS No.: 651734-61-1
M. Wt: 171.17 g/mol
InChI Key: ZHUWTVUANDGPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-2-fluoroaniline: is an organic compound with the molecular formula C8H10FNO2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 2 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 3,5-Dimethoxy-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction:

    • Reduction of this compound can lead to the formation of various reduced products, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.
  • Substitution:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, iron powder with hydrochloric acid

    Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

  • Oxidation products include quinones and other oxidized derivatives.
  • Reduction products include alkylamines and other reduced derivatives.
  • Substitution products depend on the nucleophile used and can include various substituted anilines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-2-fluoroaniline depends on its specific applicationThe presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and other non-covalent interactions .

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity and modulating biochemical pathways.

    Receptors: It may bind to specific receptors, altering signal transduction pathways and cellular responses.

    Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    3,5-Difluoroaniline: Similar in structure but lacks the methoxy groups.

    3,5-Dimethoxyaniline: Similar in structure but lacks the fluorine atom.

    2-Fluoroaniline: Similar in structure but lacks the methoxy groups at positions 3 and 5.

Uniqueness:

Properties

IUPAC Name

2-fluoro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUWTVUANDGPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571502
Record name 2-Fluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-61-1
Record name 2-Fluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 56.6 g (0.21 mol) of (2-fluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 184 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 minutes, the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted two times with diethylether. The combined diethylether layers were washed one time with brine, dried over sodium sulfate, filtered and evaporated to give 34.1 g (95.5%) of title compound. MS (APCI) (m+1)/z 172.0.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step One
Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxy-2-fluoroaniline
Reactant of Route 2
3,5-Dimethoxy-2-fluoroaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dimethoxy-2-fluoroaniline
Reactant of Route 4
3,5-Dimethoxy-2-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dimethoxy-2-fluoroaniline
Reactant of Route 6
3,5-Dimethoxy-2-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.